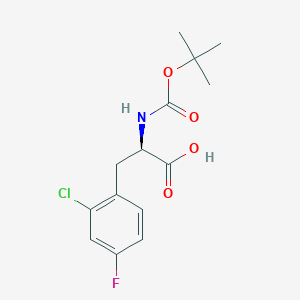

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid

Übersicht

Beschreibung

®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a substituted phenyl ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid typically involves several steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a propanoic acid backbone with a Boc protecting group, which is crucial for stabilizing the amino functionality during chemical reactions. The presence of the chloro and fluorine substituents on the phenyl ring can significantly influence the compound's pharmacological properties.

Pharmaceutical Intermediates

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further transformations makes it valuable in drug discovery and development.

Peptide Synthesis

The Boc protection strategy is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This compound can be utilized in the synthesis of peptides that exhibit therapeutic properties, including those targeting specific receptors or pathways involved in cancer and metabolic diseases.

Tissue-selective Androgen Receptor Modulators (SARMs)

Research indicates that compounds similar to this compound can act as SARMs, which are being explored for their potential in treating conditions related to androgen receptor signaling, such as prostate cancer and muscle wasting diseases .

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit antitumor activity by modulating cellular pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, making them candidates for further investigation as anticancer agents .

Biochemical Research

In biochemical studies, this compound can be employed to investigate protein interactions and enzyme activities due to its ability to mimic natural substrates or inhibitors within biological systems.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds showed promising activity against prostate cancer cells, highlighting the potential of this compound in developing targeted therapies .

Case Study 2: Development of SARMs

Research conducted by pharmaceutical scientists has focused on modifying the structure of this compound to enhance its selectivity and potency as a SARM. These studies indicated that specific substitutions on the phenyl ring could significantly improve binding affinity to androgen receptors while minimizing side effects associated with traditional anabolic steroids .

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid: The enantiomer of the compound with the (S)-configuration.

2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid: A racemic mixture of both ®- and (S)-enantiomers.

2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid: The compound without the Boc protecting group.

Uniqueness

The ®-configuration of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid imparts specific stereochemical properties that can influence its biological activity and interactions. The presence of the Boc protecting group enhances its stability and allows for selective deprotection under mild conditions.

This detailed article provides a comprehensive overview of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment and receptor modulation. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈ClFNO₄

- Molecular Weight : 303.74 g/mol

- CAS Number : 1236349-77-1

The biological activity of this compound primarily involves its role as a selective modulator of androgen receptors (AR). Compounds that interact with AR can either activate or inhibit receptor activity, making them crucial in the treatment of conditions such as prostate cancer. The specific mechanism involves:

- Binding Affinity : The compound exhibits high affinity for androgen receptors, which is essential for its antagonistic effects on AR-mediated pathways.

- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of prostate cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Androgen Receptor Modulation | Acts as an antagonist to AR, inhibiting its activity in cancer cells. |

| Cell Proliferation Inhibition | Demonstrated significant inhibition of prostate cancer cell line proliferation in vitro. |

| Selectivity | Exhibits low potential for drug-drug interactions and favorable safety profiles, making it suitable for therapeutic use. |

Case Studies and Research Findings

- Prostate Cancer Treatment :

- Comparative Analysis with Other Compounds :

- Safety and Pharmacokinetics :

Eigenschaften

IUPAC Name |

(2R)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYNQNKMZDVET-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.